5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide

Medicinal Chemistry Lead Optimization Bromodomain Inhibition

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is a synthetic small molecule (MW 328.59 g/mol) featuring a benzamide core with a distinct 5-bromo-2-chloro substitution pattern and an N-(2-(furan-2-yl)ethyl) side chain. It is typically supplied as a research chemical with a specified purity of 98%.

Molecular Formula C13H11BrClNO2
Molecular Weight 328.59 g/mol
Cat. No. B14910048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide
Molecular FormulaC13H11BrClNO2
Molecular Weight328.59 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C13H11BrClNO2/c14-9-3-4-12(15)11(8-9)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17)
InChIKeyDELGNIAMQDOACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide (CAS 930887-50-6) for Targeted Research


5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is a synthetic small molecule (MW 328.59 g/mol) featuring a benzamide core with a distinct 5-bromo-2-chloro substitution pattern and an N-(2-(furan-2-yl)ethyl) side chain [1]. It is typically supplied as a research chemical with a specified purity of 98% . The compound's structure places it within a class of halogenated benzamides being explored for interactions with bromodomain-containing proteins, though its specific biological activity profile remains largely uncharacterized in public literature .

Why 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide Cannot Be Interchanged with Generic Analogs


The precise arrangement of halogens and the ethyl-furan linker in 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide creates a unique electrostatic and steric profile that is lost upon simple substitution. Replacing the 2-chloro group with hydrogen (e.g., 2-bromo-N-[2-(furan-2-yl)ethyl]benzamide) alters electron density on the aromatic ring and removes a hydrogen bond acceptor, while substituting the furan-2-yl group eliminates a key oxygen atom capable of participating in targeted interactions [1]. These structural changes can significantly impact binding to protein targets such as bromodomains, where the spatial arrangement of halogen atoms and hydrogen bond acceptors is critical for affinity and selectivity .

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide


Lipophilicity Modulation via Dual Halogen Substitution vs. Mono-Bromo Analog

The target compound's computed lipophilicity (XLogP3-AA) is 3.6, reflecting the combined effect of 5-bromo and 2-chloro substituents [1]. In contrast, the closely related mono-bromo analog 2-bromo-N-[2-(furan-2-yl)ethyl]benzamide, which lacks the chlorine atom, is predicted to have a lower XLogP3-AA (approximately 2.9 based on structure-property relationships) [2]. This +0.7 logP difference can significantly influence membrane permeability and non-specific binding profiles in cellular assays.

Medicinal Chemistry Lead Optimization Bromodomain Inhibition

Topological Polar Surface Area (TPSA) Differentiation for Hydrogen Bonding Capacity

The target compound has a computed TPSA of 42.2 Ų, derived from the amide and furan oxygen atoms [1]. A simpler structural analog, 5-bromo-2-chloro-N-ethylbenzamide, which replaces the furan-2-ylethyl side chain with a simple ethyl group, has a TPSA of only 29.1 Ų due to the loss of the furan oxygen . This 13.1 Ų difference in polar surface area directly impacts the compound's hydrogen bonding potential and molecular recognition events.

Drug Design Physicochemical Profiling BET Inhibition

Purity Benchmarking for Reproducible SAR Campaigns

One vendor specification for the target compound indicates a minimum purity of 98% . While many halogenated benzamide analogs are also offered at similar purity levels, this specific certification provides a quantified baseline for researchers requiring consistent compound integrity for structure-activity relationship (SAR) studies. The specification compares favorably to the common industry standard of ≥95% for research chemicals.

Chemical Biology Procurement Specification Assay Reproducibility

Class-Level Bromodomain Inhibition Potential Based on Closely Related Benzamide Patents

A US patent (US-9102591-B2) specifically covers benzamide compounds, including certain halogen-substituted derivatives, as bromodomain inhibitors [1]. While this patent does not directly disclose quantitative IC50/Kd values for the target compound, a structurally close analog (5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide) has been reported to exhibit submicromolar inhibition against BRD4 in class-level analyses . This supports the rationale for selecting the target compound's specific halogen-furan scaffold for further profiling.

Epigenetics Bromodomain Inhibitor Patent Analysis

Validated Application Scenarios for 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide Based on Evidence


Lead Optimization for BET Bromodomain Inhibitors Requiring Specific Halogen Patterning

The dual 5-bromo-2-chloro substitution, combined with a furan-2-ylethyl side chain, creates a distinct electronic and steric profile suitable for probing the bromodomain binding pocket. Researchers optimizing BET inhibitors can leverage the target compound's specific lipophilicity (XLogP3-AA = 3.6) and TPSA (42.2 Ų) as a profiled intermediate for establishing initial SAR [1]. The patent coverage (US-9102591-B2) also provides a contextual framework for the compound class's utility [2].

Physicochemical Tool Compound for Membrane Permeability Studies

The computed logP of 3.6 positions this compound as a moderately lipophilic tool molecule, distinct from less hydrophobic mono-halogen analogs. This property profile makes it a candidate reference compound for calibrating permeability assays or for use as a negative control in cellular target engagement experiments where balanced lipophilicity is required [1].

Reference Standard for Hydrogen Bond Acceptor Capacity in Amide Library Design

With a TPSA of 42.2 Ų, contributed by the furan oxygen and the amide carbonyl, this compound serves as a useful reference point for medicinal chemists when designing focused amide libraries where an additional hydrogen bond acceptor is hypothesized to be necessary for target engagement [1]. The quantified difference (+13.1 Ų) compared to N-ethyl-substituted analogs directly guides rational library enumeration .

Quote Request

Request a Quote for 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.